3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNNBXRCSJLIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known by its CAS number 1797083-51-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is with a molecular weight of 338.4 g/mol. The compound features a methoxy group on the aromatic ring and a pyrrolidine moiety, which may influence its biological interactions.
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Antidepressant Effects : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : The compound's structure is reminiscent of known analgesics, suggesting potential pain-relieving properties. Investigations into its efficacy in pain models could provide insights into its therapeutic applications.
- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
The proposed mechanisms through which 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide exerts its effects include:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing mood and pain perception.
- Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Case Studies and Research Findings
Recent studies have investigated the biological activity of related compounds and their implications:
Scientific Research Applications
Medicinal Chemistry
3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been investigated for its potential as a therapeutic agent. Its structural similarities to other bioactive compounds suggest it may exhibit significant pharmacological properties.
Antiviral Activity
Research indicates that compounds with similar structures can inhibit viral replication. For instance, benzamide derivatives have shown efficacy against HIV, implying that modifications in the benzamide structure could enhance antiviral activity.
| Compound | EC50 (μM) Early Stage | EC50 (μM) Late Stage |
|---|---|---|
| PF-74 | 0.056 ± 0.017 | 0.23 ± 0.17 |
| 6a-9 | 8.18 ± 1.80 | 0.32 ± 0.11 |
| 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide | TBD | TBD |
Note: The EC50 values for this compound are yet to be determined (TBD).
Antibacterial Activity
Similar compounds have demonstrated antibacterial properties against various pathogens. The effectiveness of these compounds often correlates with specific structural features.
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Hymexazol | 6.11 |
| Compound A | TBD |
| Compound B | TBD |
Note: The MIC values for specific derivatives of this compound are yet to be determined (TBD).
Biochemical Pathways
The compound is believed to interact with multiple cellular targets, influencing various biochemical pathways. Molecular docking studies suggest potential interactions with viral proteins and bacterial enzymes, which may elucidate its mechanism of action.
Antiviral Efficacy
A recent study focused on phenylalanine derivatives showed that structural modifications enhanced binding affinity towards HIV capsid proteins, indicating a promising pathway for developing antiviral agents based on the benzamide scaffold.
Antibacterial Evaluation
Investigations into novel benzoylurea derivatives highlighted their antifungal and antibacterial properties, emphasizing the role of substituents in enhancing biological activity against specific pathogens.
Comparison with Similar Compounds
FPR2 Agonists (Ureidopropanamides)
Compounds such as (S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[(1-phenylcyclohexyl)methyl]propanamide ((S)-9c) () share the 4-methoxyphenyl group but incorporate a ureido linker and indole moiety. These modifications confer potent FPR2 agonism (EC₅₀ < 100 nM) and selectivity over FPR1.
*Calculated based on structure.
PET Imaging Probes (Indolylpropanamides)
Carbon-11-labeled (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide () is a radiotracer designed to visualize FPRs in neuroinflammation. Its pharmacokinetic profile includes moderate brain uptake in murine models, highlighting the role of methoxyphenyl groups in blood-brain barrier penetration .
Propanamides with Aromatic/Substituted Aryl Groups
Adenosine A2B Receptor Modulators
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) () features a chromen-3-yloxy substituent linked to propanamide.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Biological Activity | Source |
|---|---|---|---|---|---|
| VIk | C₂₄H₂₂N₂O₅ | 445.45 | 240–242 | Adenosine A2B antagonist |
Substituted Phenylpropanamides
lists 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 545352-23-6), which replaces the pyrrolidinylmethyl group with a trifluoromethylphenyl substituent. While biological data are lacking, the trifluoromethyl group may enhance lipophilicity and metabolic resistance .
Compounds with Pyrrolidine/Piperidine Moieties
3-(4-Methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)propanamide ()
This analogue substitutes the pyrrolidinylmethyl group with a tetrahydroquinoline-piperidine hybrid. Such structural complexity may influence receptor binding kinetics and bioavailability .
Key Findings and Implications
Structural Determinants of Activity: The 4-methoxyphenyl group is critical for receptor interaction across multiple targets (FPR2, adenosine A2B). Pyrrolidine/pyrrolidinylmethyl substituents (as in the target compound) may enhance selectivity for central nervous system targets due to improved BBB permeability .
Thermal and Chemical Stability :
- Melting points of analogues range widely (134–242°C), correlating with molecular symmetry and hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide?
- Methodology : Multi-step organic synthesis is typically employed. For example:
Acylation : React 4-methoxyphenylpropanoic acid derivatives with activating agents (e.g., HATU or DCC) to form an intermediate acyl chloride or active ester.
Amide Coupling : Combine the activated acid with (1-phenylpyrrolidin-2-yl)methylamine under inert conditions (e.g., dry DMF, 0–5°C) to form the amide bond .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
- Key Considerations : Optimize reaction time, temperature, and solvent polarity to avoid side reactions (e.g., pyrrolidine ring opening or methoxy group demethylation) .
Q. How can the purity and structural integrity of this compound be confirmed?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify methoxyphenyl protons (~6.8–7.3 ppm for aromatic protons) and pyrrolidine methylene groups (~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
- Infrared Spectroscopy (IR) : Identify characteristic amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
Q. What are the stability profiles of this compound under laboratory storage conditions?
- Stability Testing :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the methoxyphenyl group .
- Hydrolytic Stability : Monitor pH-dependent degradation in aqueous buffers (e.g., accelerated stability studies at 40°C/75% RH) .
Advanced Research Questions
Q. How does the methoxyphenyl-pyrrolidine-propanamide scaffold interact with biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- Molecular Docking : Use software like AutoDock or Schrödinger Suite to predict binding affinity to targets (e.g., serotonin or dopamine receptors due to the pyrrolidine moiety) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized protein targets .
- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method or receptor activation via cAMP/GTPγS binding assays .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Data Reconciliation :
- Orthogonal Assays : Validate biological activity using both cell-based (e.g., HEK293 transfection) and biochemical assays (e.g., radioligand displacement).
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
- Crystallography : Co-crystallize the compound with its target (e.g., X-ray or cryo-EM) to confirm binding modes .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- In Silico Approaches :
- ADME Prediction : Use tools like SwissADME to estimate logP (target ≤3 for blood-brain barrier penetration) and CYP450 metabolism risks .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with solubility and potency .
- Free Energy Perturbation (FEP) : Simulate modifications (e.g., replacing methoxy with ethoxy) to predict binding energy changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
